(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride
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Overview
Description
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.1.1]hexane ring system, which includes an oxirane (epoxide) ring fused to a cyclopropane ring. The presence of a methanesulfonyl chloride group attached to this bicyclic system makes it a versatile intermediate in organic synthesis.
Scientific Research Applications
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride typically involves the reaction of 4-methyl-2-oxabicyclo[2.1.1]hexane with methanesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Ring-Opening Reactions: The oxirane ring can be opened under acidic or basic conditions, leading to different products depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Ring-Opening: Acidic conditions may involve hydrochloric acid, while basic conditions could use sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while ring-opening of the oxirane ring could produce a diol.
Mechanism of Action
The mechanism of action of (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nucleophile involved. The oxirane ring can also participate in reactions, undergoing ring-opening to form more reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane Derivatives: These compounds share the bicyclic structure but may have different functional groups.
Oxetanes: Compounds with a four-membered oxetane ring, which can undergo similar ring-opening reactions.
Sulfonyl Chlorides: Compounds with a sulfonyl chloride group, which are also reactive towards nucleophiles.
Uniqueness
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride is unique due to its combination of a bicyclic structure with an oxirane ring and a methanesulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3S/c1-6-2-7(3-6,11-4-6)5-12(8,9)10/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMVKWVDQLBKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(OC2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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